derivados de ácidos alfa-halo-carboxílicos

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.

In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.

In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.

Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

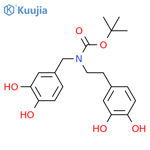

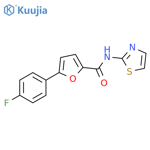

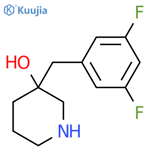

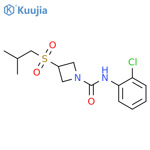

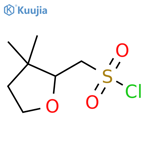

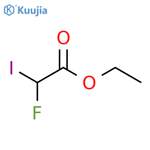

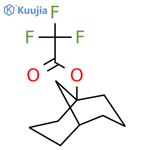

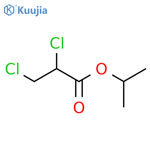

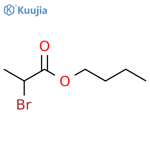

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

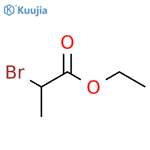

Ethyl Bromoacetate-13C | 61203-71-2 | C4H7BrO2 |

|

ethyl 2-fluoro-2-iodoacetate | 401-58-1 | C4H6FIO2 |

|

Acetic acid, trifluoro-, bicyclo[3.3.1]non-1-yl ester | 62702-22-1 | C11H15F3O2 |

|

Propanoic acid, 2,3-dichloro-, 1-methylethyl ester | 54774-99-1 | C6H10Cl2O2 |

|

Propanoic acid, 2-bromo-, ethyl ester, (2R)- | 51063-99-1 | C5H9BrO2 |

|

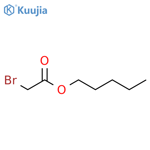

Acetic acid, bromo-, pentyl ester | 52034-03-4 | C7H13BrO2 |

|

Acetic acid,2-chloro-2-oxo-, 2-propen-1-yl ester | 74503-07-4 | C5H5ClO3 |

|

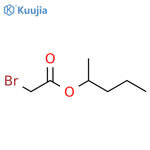

Acetic acid, bromo-, 1-methylbutyl ester | 73448-66-5 | C7H13BrO2 |

|

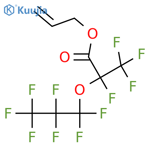

Prop-2-enyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | 84123-65-9 | C9H5F11O3 |

|

Butyl 2-bromopropanoate | 41145-84-0 | C7H13BrO2 |

Literatura Relacionada

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

4. Book reviews

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fornecedores recomendados

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados